Propylhydrazine

Beschreibung

Significance in Organic Synthesis Research

The primary significance of propylhydrazine in organic synthesis lies in its function as a precursor for creating heterocyclic compounds. These are cyclic structures containing atoms of at least two different elements in their rings and are foundational to many areas of materials science and medicinal chemistry. ijnrd.org this compound is particularly effective in reactions that form nitrogen-containing rings.

A notable application is in the synthesis of tetrahydroindazoles. In a multi-step reaction, this compound is used to facilitate a cyclization-condensation reaction with a diketone intermediate, yielding the core tetrahydroindazole (B12648868) structure with high efficiency. nih.gov This class of compounds is actively being researched for its potential as selective ligands for biological targets like the sigma-2 receptor. nih.govscispace.com

Furthermore, derivatives of this compound are instrumental in creating other important heterocycles. For instance, a Schiff-base complex involving N-propylhydrazine-1-carbothioamide has been developed as a catalyst for the synthesis of 5-substituted tetrazoles, which are indispensable scaffolds in medicinal chemistry. researchgate.net this compound also serves as a key reagent in forming hydrazones through condensation reactions with ketones and aldehydes, such as acetone. ontosight.ai These hydrazones are stable intermediates that can be used to build more complex molecules. ontosight.ai

Beyond synthesis, this compound has been employed in the advanced field of chemical proteomics. In a technique known as "reverse-polarity" activity-based protein profiling (RP-ABPP), nucleophilic probes are used to identify electrophilic sites on proteins. This compound has been used as a non-clickable competitor to specialized hydrazine (B178648) probes, helping to validate the specific protein targets of these probes. sigmaaldrich.comnih.govmatthewslab.org This demonstrates its utility as a tool for studying protein function and reactivity in native biological systems. nih.govbiorxiv.org

Historical Context of Hydrazine and Alkylhydrazine Studies

The study of hydrazine and its derivatives dates back to the late 19th century. While the industrial production of hydrazine compounds began in earnest during World War II for rocketry research, the initial isolation and characterization of hydrazine derivatives were accomplished by German chemist Emil Fischer in 1875. The first synthesis of free hydrazine was later achieved by Theodor Curtius in 1887. psu.edu

Early synthetic methods for producing alkylhydrazines, such as this compound, involved the direct alkylation of hydrazine. psu.edu However, controlling the degree of substitution to prevent the formation of di- and tri-substituted products was a significant challenge. Over time, more refined methods were developed, including the reduction of nitrosamines and the alkylation of hydrazides, which offered better control and yield. psu.educdnsciencepub.com The Raschig process, based on the reaction of ammonia (B1221849) with hypochlorite, became a cornerstone for the industrial production of hydrazine itself, which could then be used as a starting material for alkyl derivatives. psu.edu The immense number of substituted hydrazines synthesized to date underscores their broad applicability in various commercial and technical fields. rsc.org

Fundamental Role as a Synthetic Building Block

In organic chemistry, a "building block" is a molecule that can be readily incorporated into the synthesis of a larger, more complex compound. enamine.netbldpharm.com this compound exemplifies this concept perfectly. It provides a reliable and reactive hydrazine functional group attached to a simple three-carbon alkyl chain.

Its fundamental role stems from the high nucleophilicity of the terminal nitrogen atom (-NH2), which readily attacks electrophilic centers. The most common reaction is its condensation with carbonyl compounds (aldehydes and ketones) to form stable C=N bonds, creating hydrazone derivatives. ontosight.aienamine.net This reaction is a cornerstone of "click chemistry," a concept that emphasizes the use of highly reliable and selective reactions for rapid synthesis. enamine.net

The propyl group, while simple, influences the molecule's physical properties, such as its solubility in organic solvents, and can sterically influence its reactions. This compound is often supplied as a salt, such as this compound hydrochloride or oxalate (B1200264), to improve its stability and handling. sigmaaldrich.comchembk.com In synthesis, the free base can be generated just before use. Its utility is demonstrated in the assembly of complex heterocyclic systems, where it serves as the key component for introducing a specific nitrogen-nitrogen bond and an associated alkyl group into the final structure. nih.govresearchgate.net This reliability makes it a valuable tool for chemists aiming to construct diverse molecular libraries for drug discovery and materials science. enamine.netmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₁₀N₂ |

| Molar Mass | 74.12 g/mol |

| Appearance | Colorless liquid |

| Odor | Ammonia-like |

| Storage Temperature | 2-8°C |

This table is interactive. Click on headers to sort.

Table 2: Example Synthesis using this compound: Tetrahydroindazole Formation

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Acylation | 1,4-dioxaspiro[4.5]decan-8-one, Diethyl oxalate, LDA, THF, -78°C | Diketone Intermediate | 68% | nih.gov |

| 2. Cyclization | This compound, K₂CO₃, Ethanol, RT | Tetrahydroindazole | 82% | nih.govresearchgate.net |

This table outlines the key steps in a published synthesis where this compound is used to form a heterocyclic core.

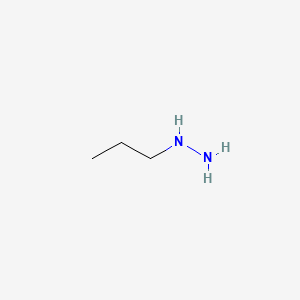

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

propylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2/c1-2-3-5-4/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPBXIFLSVLDPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043841 | |

| Record name | Propylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5039-61-2 | |

| Record name | Hydrazine, propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Propylhydrazine and Its Derivatives

Direct Alkylation and Substitution Reactions

Direct alkylation is a fundamental approach for the formation of the propyl-nitrogen bond in propylhydrazine. This method relies on the nucleophilic character of hydrazine (B178648) attacking an electrophilic propyl source.

A direct method for the synthesis of this compound involves the reaction between an alkyl sulfate (B86663) and hydrazine. dtic.mil Specifically, this compound has been successfully synthesized by reacting potassium propyl sulfate with hydrazine in boiling water. dtic.mil This reaction is analogous to the well-established syntheses of methylhydrazine and ethylhydrazine (B1196685) using their respective alkyl sulfates. dtic.mil The process is a nucleophilic substitution where the hydrazine molecule acts as the nucleophile, displacing the sulfate group from the propyl chain. Careful control of reaction conditions is necessary to favor the formation of the mono-substituted product and minimize over-alkylation, which can lead to di- and tri-substituted hydrazines. dtic.mil

Another related approach involves reacting hydrazine with propyl bromide. A complex is formed between azine n-butyraldehyde (formed from hydrazine and n-butyraldehyde) and propyl bromide, which is then hydrolyzed to yield this compound bromide. The free this compound is recovered by distillation. google.com

| Reactant 1 | Reactant 2 | Product | Conditions |

| Potassium Propyl Sulfate | Hydrazine | This compound | Boiling water |

| Propyl Bromide | Azine n-butyraldehyde | This compound Bromide | Hydrolysis |

Condensation Reactions in Derivative Synthesis

This compound serves as a versatile building block in condensation reactions, where it reacts with carbonyl-containing compounds to form a variety of important derivatives, such as hydrazones and hydrazides. These reactions typically involve the formation of a new carbon-nitrogen bond with the concomitant loss of a small molecule, usually water.

Hydrazone formation is a classic condensation reaction in organic chemistry, occurring between a hydrazine and a carbonyl compound (an aldehyde or ketone). numberanalytics.com When this compound reacts with an aldehyde or ketone, a propylhydrazone (B13424999) is formed. ontosight.ai This reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the this compound attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of a stable carbon-nitrogen double bond (C=N), which is characteristic of hydrazones. numberanalytics.comlibretexts.orglibretexts.org The reaction is often catalyzed by acid. numberanalytics.com

A specific example is the synthesis of 2-propanone propylhydrazone, which is derived from the condensation reaction between 2-propanone (acetone) and this compound. ontosight.ai

| This compound | Carbonyl Compound | Product Class |

| This compound | Aldehyde or Ketone | Propylhydrazone |

| This compound | 2-Propanone (Acetone) | 2-Propanone propylhydrazone |

Propylhydrazides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a this compound moiety. ontosight.ai These compounds are typically synthesized through the reaction of this compound with a carboxylic acid derivative, such as an acid chloride or an ester. ontosight.aivulcanchem.com The reaction is a nucleophilic acyl substitution. For instance, 5-methyl-3-isoxazolecarboxylic acid, 2-propylhydrazide is synthesized from the condensation of 5-methyl-3-isoxazolecarboxylic acid with 2-propylhydrazine. ontosight.ai

A common laboratory and industrial strategy involves reacting the methyl ester of the carboxylic acid with this compound. vulcanchem.com This method may be facilitated by a base, such as triethylamine (B128534), and is often carried out in an aprotic solvent like heptane (B126788) at temperatures between 25–50°C to form the hydrazide bond. vulcanchem.com The use of acid chlorides in the presence of a base like pyridine (B92270) is also a viable route. google.com

| Carboxylic Acid Derivative | Hydrazine Derivative | Product Class |

| 5-methyl-3-isoxazolecarboxylic acid | 2-Propylhydrazine | Propylhydrazide |

| 5-methylisoxazole-3-carboxylic acid methyl ester | This compound | Propylhydrazide |

| 2-methyl-pyridine-4-carboxylic acid halide | N-propylhydrazine | Pyridine-4-carboxylic acid propylhydrazide |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. organic-chemistry.orgnih.gov this compound can be incorporated as a key component in MCRs to build complex heterocyclic structures.

One significant application is the synthesis of pyrazole (B372694) derivatives. beilstein-journals.org For example, this compound can participate in a three-component reaction with an aldehyde and a β-ketonitrile to produce substituted pyrazoles. vulcanchem.com A general and widely used MCR for pyrazole synthesis involves the condensation of a hydrazine, an aldehyde, and a β-ketoester. beilstein-journals.org In this reaction, this compound would react with the other two components, often under catalytic conditions, to form a highly substituted pyrazole ring system in a single step. beilstein-journals.org These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Aldehyde | β-Ketonitrile | Substituted Pyrazole |

| This compound | Aldehyde | β-Ketoester | Substituted Pyrazole |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Properties and Reaction Pathways

Propylhydrazine, as a derivative of hydrazine (B178648), is characterized by its significant nucleophilic reactivity. This reactivity is central to its role in a variety of chemical transformations and is influenced by the electronic properties of its two adjacent nitrogen atoms, each bearing a lone pair of electrons.

The nucleophilicity of hydrazines is notably enhanced by a phenomenon known as the alpha-effect. wikipedia.org This effect describes the increased reactivity of a nucleophile due to the presence of an adjacent atom (the alpha-atom) possessing lone-pair electrons. wikipedia.org Consequently, hydrazines often exhibit greater nucleophilicity than would be predicted based on their Brønsted basicity alone. wikipedia.org For instance, hydrazine is a better nucleophile than ammonia (B1221849), a concept illustrated by their comparative nucleophilicity parameters. stackexchange.com

The origin of the alpha-effect is a subject of ongoing discussion, with several theories proposed. One theory suggests it arises from the destabilization of the nucleophile's ground state due to electrostatic repulsion between the lone pairs on the adjacent nitrogen atoms. wikipedia.org This elevated ground state energy leads to a lower activation barrier for the reaction. wikipedia.org An alternative explanation posits that the effect is due to the stabilization of the transition state. wikipedia.org As the nucleophilic nitrogen attacks an electrophile, a partial positive charge develops, which can be stabilized by the adjacent lone pair. wikipedia.org While the alpha-effect is a well-established empirical observation for hydrazines, some studies suggest that for reactions with certain electrophiles, the effect is less pronounced than for other alpha-nucleophiles and can be smaller than the electronic effects of alkyl substitution. acs.orgnih.govresearchgate.net

| Nucleophile | N Parameter (in H₂O) | N Parameter (in MeCN) |

|---|---|---|

| Ammonia | 9.48 | 11.39 |

| Hydrazine | 13.46 | 16.45 |

Table 1. Comparison of Mayr Nucleophilicity Parameters for Ammonia and Hydrazine. A higher N parameter indicates greater nucleophilicity. Data sourced from the Mayr Nucleophilicity Database. stackexchange.com

The nucleophilic character of this compound, driven by the alpha-effect, enables it to react with a wide array of electrophilic centers. masterorganicchemistry.com Electrophiles are electron-deficient species that can accept a pair of electrons to form a new covalent bond. masterorganicchemistry.comlibretexts.org The terminal nitrogen atom (-NH2) of this compound typically serves as the primary nucleophilic site due to lesser steric hindrance compared to the internal nitrogen.

Common electrophilic partners for this compound include:

Carbonyl Compounds: Aldehydes and ketones are key electrophiles. The lone pair on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon, initiating nucleophilic addition and condensation reactions. nih.govlibretexts.org

Acyl Halides and Anhydrides: These reagents react readily with this compound to form N-acylhydrazine derivatives.

Alkyl Halides: this compound can participate in nucleophilic substitution reactions with alkyl halides, leading to alkylated hydrazine products.

The reaction selectivity is governed by principles such as the Hard and Soft, Acids and Bases (HSAB) theory, which predicts that electrophiles and nucleophiles of comparable hardness or softness will react more readily. nih.gov

Role in Organic Transformations

The nucleophilicity of this compound makes it a valuable reagent in several fundamental organic transformations, including the synthesis of heterocyclic compounds and the reduction of carbonyl groups.

A condensation reaction involves the joining of two molecules with the concurrent elimination of a small molecule, such as water. libretexts.org this compound readily undergoes condensation with carbonyl compounds. The reaction with a simple aldehyde or ketone yields a propylhydrazone (B13424999). researchgate.net

A mechanistically significant and widely used transformation is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to produce a pyrazole, a five-membered aromatic heterocycle. jk-sci.comyoutube.com The mechanism proceeds as follows:

Nucleophilic Attack: The terminal amino group of this compound performs a nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This attack leads to a tetrahedral intermediate which subsequently eliminates a molecule of water to form a hydrazone intermediate. youtube.com

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

Dehydration: A final dehydration step occurs, resulting in the formation of the stable, aromatic pyrazole ring. jk-sci.com

When an unsymmetrical 1,3-dicarbonyl is used, the reaction with this compound can lead to the formation of two different regioisomeric pyrazole products, depending on which carbonyl group is attacked first. beilstein-journals.org

| 1,3-Dicarbonyl Reactant | Potential Pyrazole Product(s) with this compound |

|---|---|

| Acetylacetone (2,4-Pentanedione) | 1-Propyl-3,5-dimethylpyrazole |

| Benzoylacetone | 1-Propyl-3-methyl-5-phenylpyrazole and/or 1-Propyl-5-methyl-3-phenylpyrazole |

| Dibenzoylmethane | 1-Propyl-3,5-diphenylpyrazole |

Table 2. Examples of potential pyrazole products from the Knorr synthesis using this compound and various 1,3-dicarbonyl compounds. jk-sci.commdpi.com

This compound's utility extends to nucleophilic addition reactions where the entire molecule adds across a double bond. The most prominent example is its role in the Wolff-Kishner reduction, a method for converting aldehydes and ketones to their corresponding alkanes. libretexts.orgopenstax.org

The reaction mechanism involves two main stages:

Hydrazone Formation: The aldehyde or ketone is first converted to its propylhydrazone via nucleophilic addition of this compound to the carbonyl group, followed by dehydration. libretexts.orgfiveable.me

Reduction and Elimination: The resulting hydrazone is then treated with a strong base (like KOH) at high temperatures. libretexts.org The base deprotonates the terminal nitrogen, forming an anion. This intermediate undergoes tautomerization, shifting the double bond between the two nitrogen atoms. A subsequent proton transfer to the carbon atom, followed by a second deprotonation and the irreversible elimination of thermodynamically stable nitrogen gas (N₂), generates a carbanion. openstax.org This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield the final alkane product. libretexts.org

This process is a powerful tool for the deoxygenation of carbonyl groups under basic conditions. fiveable.me

In oxidative coupling reactions, an oxidizing agent promotes the formation of a new bond between two molecules. Hydrazine derivatives, including this compound, can participate in such transformations. These reactions often proceed through radical or diazene intermediates. rsc.org

One established mechanism involves the oxidation of a disubstituted hydrazine by an agent like manganese dioxide (MnO₂) to generate a 1,1-diazene species. rsc.orgrsc.org This highly reactive intermediate can then couple with a nucleophilic partner, such as a boronic ester. The process involves the formation of a boron-ate complex, followed by migration of the organic group from boron to nitrogen, creating a new C-N bond and yielding a trisubstituted hydrazine. rsc.orgrsc.org

Other oxidative coupling processes have been developed, such as the aerobic cross-coupling of alkyl- or aryl-hydrazines with thiols, facilitated by specialized catalysts in aqueous media. fao.orgnih.gov These reactions demonstrate the versatility of hydrazines as building blocks in constructing complex molecules under oxidative conditions. rsc.org

| Reaction Type | Hydrazine Substrate | Coupling Partner | Key Intermediate | Product Type |

|---|---|---|---|---|

| MnO₂-Promoted Coupling | N,N-Disubstituted Hydrazine | Boronic Ester | 1,1-Diazene | Trisubstituted Hydrazine |

| Aerobic Cross-Coupling | Alkyl- or Arylhydrazine | Thiol | (Catalyst-dependent) | Thiohydrazine derivative |

| Iodine-Mediated Dimerization | Secondary Amine | (Self-coupling) | N-Iodoamine | Tetrasubstituted Hydrazine |

Table 3. Summary of selected oxidative coupling reactions involving hydrazine derivatives or leading to hydrazine synthesis, illustrating different mechanistic pathways. rsc.orgfao.orgrsc.org

Tautomerism and Isomerism in Hydrazone Derivatives

Hydrazone derivatives, formed from the reaction of this compound with aldehydes or ketones, are a class of compounds that exhibit significant stereochemical complexity. This complexity arises from the presence of multiple functional groups and bonds that allow for various spatial arrangements of atoms. The structural versatility of these molecules is primarily manifested in the phenomena of tautomerism and isomerism, which have been the subject of detailed mechanistic investigations. Specifically, the amido-iminol tautomerism in N-acylhydrazone derivatives and the E/Z isomerism around the carbon-nitrogen double bond are critical to understanding their chemical reactivity and behavior.

Amido-Iminol Tautomeric Equilibrium.mdpi.com

N-acylhydrazones, which can be synthesized from this compound, possess a hydrazide moiety (-CO-NH-N=) that can exist in equilibrium between two tautomeric forms: the amide form and the iminol form. researchgate.net This type of prototropic tautomerism involves the migration of a proton from the nitrogen atom to the oxygen atom of the carbonyl group, transforming the amide linkage into an iminol group (-C(OH)=N-N=). researchgate.net

The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity, pH, and the electronic nature of substituents on the molecule. The amide form is typically the more stable and predominant tautomer in the solid state. researchgate.net In solution, the position of the equilibrium is sensitive to the solvent's ability to form hydrogen bonds. nih.gov Intermolecular hydrogen bonding with solvent molecules can compete with the intramolecular hydrogen bond that might stabilize the iminol form, influencing which tautomer prevails. nih.gov

Computational and spectroscopic studies are instrumental in investigating this equilibrium. The transformation involves a change in the hybridization of the nitrogen atom from sp³ in the amide to sp² in the iminol form, leading to distinct spectroscopic signatures. researchgate.net

| Tautomeric Form | Key Functional Group | Hybridization of Amide Nitrogen | Predominance | Key Stabilizing Factors |

|---|---|---|---|---|

| Amide | -C(=O)-NH- | sp³ | Generally more stable, especially in solid state | Resonance stabilization, intermolecular H-bonding with solvent |

| Iminol | -C(OH)=N- | sp² | Less common; favored by specific substituents or intramolecular H-bonding | Intramolecular hydrogen bonding |

E/Z Isomerism in Hydrazones.researchgate.net

Hydrazones derived from this compound inherently contain a carbon-nitrogen double bond (C=N), also known as an imine or azomethine group. mdpi.comnih.govthaiscience.info Rotation around this double bond is restricted, which gives rise to geometric isomerism. The two possible stereoisomers are designated as E (from the German entgegen, meaning opposite) and Z (from the German zusammen, meaning together), based on the Cahn-Ingold-Prelog priority rules for the substituents attached to the C=N bond.

Theoretically, acylhydrazones can exhibit four isomers: two geometric isomers (E/Z) resulting from the C=N double bond and two conformational isomers (syn/anti) due to rotation around the N-N single bond. researchgate.net In practice, the E isomer is generally predominant and thermodynamically more stable than the Z isomer due to reduced steric hindrance. researchgate.netresearchgate.net The less hindered E configuration is the preferred geometry in solution, although the presence of the Z isomer can sometimes be detected, particularly in less polar solvents. nih.gov

The interconversion between E and Z isomers can be induced photochemically or thermally. mdpi.comnih.gov The stability of each isomer and the energy barrier for isomerization are highly dependent on structural factors. For instance, the formation of intramolecular hydrogen bonds can stabilize one isomer over the other. mdpi.comnih.gov Research has shown that high E/Z isomerization is achieved when the thermodynamically less-favored (Z)-isomer is stabilized, for example through hydrogen bonding, or when the favored (E)-isomer is destabilized. nih.gov

Various analytical techniques are employed to identify and differentiate between the E and Z isomers. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) and X-ray crystallography are powerful tools for this purpose. researchgate.net The distinct chemical environments of the substituents in each isomer lead to different signals in NMR spectra, allowing for their identification and quantification.

| Factor | Observation/Finding | Investigative Technique | Reference |

|---|---|---|---|

| Thermodynamic Stability | The E isomer is generally more stable and predominant than the Z isomer due to lower steric hindrance. | NMR Spectroscopy, Computational Analysis | researchgate.netresearchgate.net |

| Intramolecular H-Bonds | Stabilization of the Z isomer can be achieved via intramolecular hydrogen bonds, facilitating higher isomerization yields. | DFT Calculations, Raman Spectroscopy | nih.gov |

| Solvent Effects | The Z isomer can sometimes be detected in less polar solvents. | NMR Spectroscopy | nih.gov |

| Isomer Interconversion | Isomerization can be triggered photochemically or thermally. Phenylhydrazine can catalyze the interconversion via an addition-elimination mechanism. | UV-Vis Spectroscopy, HPLC | nih.govrsc.org |

| Structural Confirmation | NMR (¹H, ¹³C) and X-ray diffraction are definitive methods to differentiate and confirm E/Z configurations. | NMR, X-ray Crystallography | researchgate.net |

Structural and Electronic Characterization of Propylhydrazine Derivatives

X-ray Diffraction Studies

Powder X-ray Diffraction for Bulk Material Characterization (XRD)

Powder X-ray Diffraction (XRD) is a fundamental technique for characterizing the crystalline nature of solid materials. It provides insights into the crystal structure, phase purity, and lattice parameters of a compound. In the context of propylhydrazine derivatives, which are often crystalline solids, XRD is instrumental in confirming their solid-state structure.

The formation of salts, such as this compound oxalate (B1200264), often leads to the generation of a regular crystal lattice. The crystalline integrity of such compounds can be assessed using XRD. For instance, XRD can be employed to distinguish between anhydrous and hydrated forms of this compound oxalate, a critical step in ensuring the correct stoichiometry and purity of the material. While detailed crystallographic data for simple this compound salts are not extensively published, the principles of analysis are based on established crystallographic methods. For comparison, the crystal structure of a related compound, di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate, was determined using single-crystal X-ray diffraction, revealing a monoclinic system with space group P21/c. iucr.org

The analysis of a powder diffraction pattern involves matching the observed diffraction peaks (in terms of angle, 2θ, and intensity) to a known database, such as those maintained by the International Centre for Diffraction Data (ICDD), or by solving the crystal structure from the powder data itself. icdd.com The resulting data, including unit cell parameters and space group, provide a unique fingerprint for the crystalline solid.

Table 1: Example Crystal Data for a Hydrazine (B178648) Derivative

| Parameter | Value |

|---|---|

| Compound | Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate iucr.org |

| Molecular Formula | C₁₄H₂₈N₂O₅S iucr.org |

| Crystal System | Monoclinic iucr.org |

| Space Group | P2₁/c iucr.org |

| a (Å) | 14.0172 (3) iucr.org |

| b (Å) | 7.83649 (15) iucr.org |

| c (Å) | 17.2076 (3) iucr.org |

| β (°) | 103.772 (2) iucr.org |

| Volume (ų) | 1835.84 (7) iucr.org |

| Z | 4 iucr.org |

Note: This data is for a related hydrazine derivative to illustrate the type of information obtained from X-ray diffraction analysis.

Thermal Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of this compound derivatives.

The TGA curve, or thermogram, plots mass against temperature. Plateaus in the curve indicate regions of thermal stability, while sharp drops signify mass loss due to decomposition, desorption, or evaporation. tainstruments.com For this compound oxalate, TGA shows a decomposition onset at 210°C, which is related to the stability of the oxalate group. The analysis of other hydrazinated precursors often reveals a multi-step decomposition process. For example, a cobalt-zinc (B8468989) ferrite (B1171679) precursor containing hydrazine showed an initial mass loss corresponding to the removal of hydrazine molecules, followed by the decarboxylation of the precursor at a higher temperature. ktu.lt

The derivative of the TGA curve (DTG) can be used to more precisely identify the temperatures at which the rate of mass loss is at its maximum. libretexts.org This information is crucial for understanding the decomposition mechanism and for identifying intermediate products that may be formed. libretexts.org

Table 2: Thermal Decomposition Data for this compound Oxalate

| Compound | Technique | Key Finding | Reference |

|---|---|---|---|

| This compound oxalate | TGA | Decomposition onset at 210°C |

Surface and Morphological Characterization (SEM, TEM, BET, EDS, WDX)

The characterization of the surface and morphology of this compound derivatives, especially when they are part of larger structures like nanoparticles or functionalized materials, is achieved through a suite of microscopic and spectroscopic techniques.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For materials involving hydrazine derivatives, SEM can reveal the size, shape, and morphology of particles. researchgate.net For instance, in the synthesis of a nanocatalyst containing a Schiff-base-N-propylhydrazine-1-carbothioamide complex of copper on boehmite nanoparticles, SEM analysis was used to study the physical properties like size and shape of the nanocatalyst. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution imaging, allowing for the visualization of the internal structure of materials. TEM is particularly useful for determining the size and dispersion of nanoparticles. In a study on silver nanoparticles synthesized using 3-hydrazino-isatin derivatives, TEM micrographs showed well-dispersed agglomerates of grains with a narrow size distribution of 17-21 nm. nih.govnih.gov

Brunauer-Emmett-Teller (BET) analysis is used to determine the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) on its surface. This is particularly relevant for porous materials or catalysts. For example, a nanocatalyst incorporating a this compound carbothioamide complex was characterized by BET to determine its textural properties. researchgate.net Similarly, a functionalized metal-organic framework for hydrazine sensing was found to have a high BET surface area of 1000 m²/g. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS) and Wavelength-Dispersive X-ray Spectroscopy (WDX) are typically coupled with SEM or TEM to perform elemental analysis. thermofisher.com These techniques identify the elemental composition of a sample by detecting the characteristic X-rays emitted when the sample is bombarded with an electron beam. For the copper-containing nanocatalyst mentioned previously, EDS and WDX were used to describe the elemental composition, confirming the presence of the expected elements. researchgate.net

Table 3: Summary of Surface and Morphological Characterization Techniques

| Technique | Information Provided | Example Application for Hydrazine Derivatives |

|---|---|---|

| SEM | Surface topography, particle shape, and size | Studied the morphology of a nanocatalyst with a this compound-1-carbothioamide complex. researchgate.net |

| TEM | Internal structure, particle size, and distribution | Confirmed the size of silver nanoparticles (17-21 nm) synthesized using hydrazino-isatin derivatives. nih.govnih.gov |

| BET | Specific surface area and porosity | Characterized the textural properties of a nanocatalyst containing a this compound moiety. researchgate.net |

Catalytic Roles and Applications in Advanced Materials Chemistry

Propylhydrazine-Based Catalysts

The development of catalysts derived from this compound has been a focal point of research aimed at creating efficient and sustainable chemical processes. These catalysts often take the form of hybrid materials, where the organic this compound moiety is anchored to an inorganic support, combining the advantages of both components.

The immobilization of this compound onto nanostructured materials like boehmite and MCM-41 is a key strategy in the creation of robust heterogeneous catalysts. For instance, this compound has been successfully grafted onto the surface of boehmite nanoparticles. This functionalization is typically achieved through the reaction of 3-chloropropyltrimethoxysilane (B1208415) with boehmite, followed by a reaction with hydrazine (B178648) hydrate (B1144303) to introduce the hydrazine group. This process yields a this compound-functionalized boehmite that can be further modified, for example, by reacting it with a copper complex to create a final nanocatalyst.

Similarly, mesoporous silica (B1680970) nanoparticles, such as MCM-41, serve as excellent supports for this compound-based catalysts. The high surface area and ordered pore structure of MCM-41 allow for a high loading of active sites and facilitate the diffusion of reactants and products. The functionalization process is analogous to that of boehmite, involving the anchoring of propyl groups that are subsequently converted to this compound moieties. These nanocatalysts have demonstrated high efficiency in various organic reactions.

Furthermore, reactions catalyzed by these materials often proceed under mild conditions, such as lower temperatures and pressures, and can sometimes be carried out in environmentally benign solvents like water or ethanol. This reduces the energy consumption of the process and avoids the use of volatile and toxic organic solvents. The high stability of the nanocatalyst support, such as boehmite, contributes to the longevity and robustness of the catalyst under these conditions.

Specific Catalytic Transformations

This compound-based catalysts have proven to be effective in a variety of specific catalytic transformations, particularly in the synthesis of nitrogen-containing heterocyclic compounds and in certain oxidative and coupling reactions.

The synthesis of nitrogen heterocycles is an area where this compound-derived catalysts have shown considerable promise. For example, a copper-complexed this compound-functionalized boehmite nanocatalyst has been effectively used for the synthesis of 1- and 2-substituted tetrazoles. This catalyst facilitates the [3+2] cycloaddition of nitriles and sodium azide (B81097), as well as the reaction of arylboronic acids with sodium azide and nitriles.

These catalysts are also employed in the synthesis of pyrazoles and triazoles, which are important structural motifs in many pharmaceuticals and agrochemicals. The presence of the this compound ligand on the nanocatalyst can influence the selectivity and efficiency of these cyclization reactions.

In the realm of oxidative processes, this compound-based catalysts have been utilized for the oxidation of various organic substrates. For instance, they have been shown to be effective in the oxidation of sulfides to sulfoxides. The catalyst's design, which often includes a metal center, allows for the activation of an oxidant, such as hydrogen peroxide, to carry out the desired transformation efficiently and selectively. The reactions can often be performed under mild and environmentally friendly conditions.

This compound-functionalized catalysts also play a role in facilitating carbon-carbon and carbon-oxygen coupling reactions, which are fundamental processes in organic synthesis for the construction of complex molecules. These catalysts have been applied to Sonogashira and Suzuki coupling reactions. For example, a palladium-supported catalyst derived from this compound has been used for the Suzuki coupling of aryl halides with arylboronic acids, yielding biaryl compounds. The catalyst's high activity and stability allow for good yields and easy product separation.

Ligand Design in Catalysis

In the realm of advanced materials chemistry, the performance of a catalyst is intricately linked to the design of the ligands coordinated to the metallic center. Ligands are not merely passive spectators; they actively modulate the steric and electronic environment of the metal, thereby dictating the catalyst's activity, selectivity, and stability. researchgate.net The intentional design of ligands, incorporating specific steric and electronic features, is a cornerstone of modern catalyst development. researchgate.net

Role of Hydrazine-derived Ligands in Transition Metal Catalysis

Hydrazine and its derivatives, such as this compound, represent a versatile class of ligands in transition metal catalysis. d-nb.inforesearchgate.net The presence of two adjacent nitrogen atoms, each with a lone pair of electrons, allows hydrazine-based ligands to coordinate with metal centers in various modes, including as monodentate or as bridging bidentate ligands. acs.org This coordination flexibility is crucial in stabilizing transition metal complexes and influencing their reactivity. acs.org Hydrazine-derived ligands are instrumental in a variety of catalytic processes, including transfer hydrogenations, oxidation reactions, and carbon-carbon bond-forming reactions. d-nb.infomdpi.com

The coordination of a hydrazine derivative to a metal can significantly alter the electronic properties of the metal center, facilitating redox cycles essential for catalysis. acs.org These ligands can participate in the formation of stable coordination complexes with a range of transition metals, including ruthenium, copper, cobalt, and iron. mdpi.comacs.orgrsc.orgxiahepublishing.com For instance, metal complexes of hydrazones—compounds formed from the condensation of hydrazines with aldehydes or ketones—are noted for their catalytic applications. xiahepublishing.com

A pertinent example is the use of this compound in a ruthenium-catalyzed acceptorless dehydrogenative coupling reaction with allylic alcohols to synthesize 2-pyrazoline (B94618) derivatives. acs.org In this transformation, the this compound acts as a key building block, and the ruthenium complex facilitates the cyclization. The reaction demonstrates good to moderate yields for various aliphatic hydrazines, highlighting the utility of this ligand class in constructing valuable heterocyclic compounds. acs.org

Table 1: Ruthenium-Catalyzed Synthesis of 2-Pyrazolines from Aliphatic Hydrazines and 2-methylprop-2-en-1-ol acs.org

| Hydrazine Derivative | Product | Yield (%) |

|---|---|---|

| Cyclohexylhydrazine | C22 | 75 |

| Benzylhydrazine | C23 | 82 |

| This compound | C24 | 65 |

| Acetylhydrazide | C25 | 57 |

Furthermore, hydrazine-derived Schiff base complexes, such as a copper complex bearing a Schiff-base-N-propylhydrazine-1-carbothioamide ligand, have been developed as recoverable, heterogeneous catalysts for the synthesis of 5-substituted tetrazoles. researchgate.netbohrium.com This application underscores the role of these ligands in creating robust and reusable catalytic systems, which are highly desirable in green and sustainable chemistry.

Steric and Electronic Effects of Ligands in Catalytic Activity

The catalytic activity and selectivity of a metal complex are profoundly influenced by the steric and electronic properties of its ligands. capes.gov.br Steric effects relate to the size and bulkiness of the ligand, which can control substrate access to the metal center and influence the geometry of the transition state, thereby directing the stereochemical outcome of a reaction. ua.edu Electronic effects pertain to the electron-donating or electron-withdrawing nature of the ligand, which modulates the electron density at the metal center. acs.org This, in turn, affects the metal's ability to participate in key catalytic steps like oxidative addition and reductive elimination. ua.eduacs.org

In the context of hydrazine-derived ligands, these principles are well-demonstrated. For example, in chromium-based catalysts for ethylene (B1197577) tri- and tetramerization, the structure of hydrazine-derived phosphine-phosphinamine (PNP) ligands dictates the reaction's selectivity. d-nb.info The presence of an N-H functionality and the nature of the co-catalyst (e.g., AlEt₃ versus MAO) significantly alter the product distribution between 1-hexene (B165129), 1-octene, and polyethylene. d-nb.info

Table 2: Influence of Hydrazine-Derived Ligand Structure on Chromium-Catalyzed Ethylene Oligomerization d-nb.info

| Ligand Type | Co-catalyst | Key Structural Feature | Primary Catalytic Outcome |

|---|---|---|---|

| Hydrazine-based PN(NH)P | AlEt₃ | N-H functionality | Selective for 1-hexene and 1-octene |

| Hydrazine-based PN(NH)P | MAO | N-H functionality | Acts as a tetramerization catalyst |

| PNP with non-protic donors | AlEt₃ | No N-H functionality | Poor activity and selectivity |

| PNP with non-protic donors | MAO | No N-H functionality | Good activity and selectivity |

Coordination Chemistry of Propylhydrazine and Its Analogues

Synthesis of Metal Complexes

The synthesis of metal complexes with propylhydrazine and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. The nature of the resulting complex is highly dependent on the specific metal ion, the ligand structure, and the reaction conditions.

Complexation with Transition Metals (e.g., Copper, Nickel, Manganese, Iron, Cobalt)

This compound analogues, especially hydrazones, readily form complexes with a range of transition metals.

Copper(II): Copper(II) complexes of hydrazone ligands have been synthesized by reacting the ligand with copper(II) salts like CuCl₂·2H₂O or copper(II) acetate (B1210297) in solvents such as methanol (B129727) or ethanol. rasayanjournal.co.inmtct.ac.in These reactions often yield mononuclear or binuclear complexes depending on the ligand and reaction conditions. rsc.orgfrontiersin.org For instance, the reaction of a hydrazone ligand with CuCl₂·2H₂O can result in a 1:1 metal-to-ligand ratio complex with a tetrahedral geometry. rasayanjournal.co.in In some cases, mixed ligand complexes have been prepared by introducing a secondary ligand, such as o-vanillin. orientjchem.org

Nickel(II): Nickel(II) complexes can be prepared by reacting hydrazone ligands with nickel salts like [NiCl₂(PPh₃)₂]. rsc.org These reactions can lead to the formation of complexes with varying geometries, such as distorted square planar. rsc.org The stoichiometry of these complexes is often 1:1 or 1:2 (metal:ligand). researchgate.net

Manganese(II): Manganese(II) complexes of hydrazone ligands have been synthesized using manganese salts like MnCl₂·4H₂O or Mn(NO₃)₂·4H₂O. hhu.deuchile.cl The resulting complexes can be mononuclear, dinuclear, or even tetranuclear, with the nuclearity often influenced by the solvent used for the reaction. rsc.orgunits.it For example, reacting a polydentate hydrazone ligand with Mn(II) chloride and thiocyanate (B1210189) anions in ethanol, n-propanol, and acetonitrile (B52724) yielded mono-, di-, and tetranuclear complexes, respectively. units.it

Iron(II) and Iron(III): Iron can form stable complexes with hydrazido (N₂H₃⁻) and hydrazine (B178648) (N₂H₄) ligands. nih.gov For example, the reaction of a sterically encumbered iron(II) methyl complex with hydrazine can generate a five-coordinate hydrazido complex. nih.gov Additionally, redox-active hydrazone ligands have been used to create neutral six-coordinate iron complexes. rsc.orgrsc.org

Cobalt(II) and Cobalt(III): Cobalt complexes with hydrazone and hydrazide ligands have been synthesized from various cobalt(II) salts. rsc.orgekb.egiucr.org The reaction of a hydrazone ligand with [CoCl₂(PPh₃)₂] has been shown to yield a distorted octahedral complex. rsc.org The nature of the anion in the cobalt salt can also influence the final structure of the complex. ekb.eg

Influence of Reaction Conditions on Complex Formation

Reaction conditions play a crucial role in determining the structure and composition of the resulting metal complexes.

| Factor | Influence on Complex Formation | Example |

| Solvent | The choice of solvent can dictate the nuclearity of the complex. | The reaction of a specific manganese(II) salt with a hydrazone ligand and thiocyanate yielded a mononuclear complex in ethanol, a dinuclear complex in n-propanol, and a tetranuclear complex in acetonitrile. units.it |

| Temperature and Pressure | While many complexation reactions are carried out under reflux, temperature and pressure can be varied. Temperatures from 10°C to 100°C and pressures from 5 psi to 30 psi have been employed in the formation of organometallic complexes. google.com | Not specified for this compound complexes in the provided context. |

| pH | The pH of the reaction medium can influence the protonation state of the ligand, affecting its coordination behavior. | Not explicitly detailed for this compound in the provided context, but hydrazone ligands can coordinate in both protonated and deprotonated forms. researchgate.net |

| Molar Ratio of Reactants | The stoichiometry of the metal salt and ligand can determine the final composition of the complex. | A 1:1 molar ratio of a hydrazone ligand and CuCl₂·2H₂O resulted in a 1:1 complex. rasayanjournal.co.in |

| Presence of a Base | The addition of a base can facilitate the deprotonation of the ligand, influencing its coordination mode. | The synthesis of a manganese(II) hydrazone complex involved the use of triethylamine (B128534) (Et₃N) to deprotonate the ligand. hhu.de |

Ligand Binding Modes and Geometries

This compound analogues exhibit remarkable versatility in their coordination to metal centers, adopting various binding modes and leading to a range of coordination geometries.

Bidentate, Tridentate, and Other Coordination Geometries

Hydrazone and hydrazide ligands can coordinate to metal ions through one or more donor atoms, leading to different denticities. askfilo.com

Bidentate Coordination: In some cases, a potentially tridentate ligand may act in a bidentate fashion. niscpr.res.in For example, a bis(pyridylhydrazone) ligand acts as a bidentate ligand in zinc(II) and mercury(II) complexes. nih.gov Cobalt(II) can also form complexes where the hydrazide ligand is bidentate, coordinating through the imine and pyridine (B92270) nitrogen atoms. iucr.org

Tridentate Coordination: This is a common coordination mode for hydrazone ligands derived from the condensation of hydrazides with aldehydes or ketones containing an additional donor group. hhu.deresearchgate.net These ligands typically coordinate through a combination of oxygen and nitrogen atoms (e.g., ONO or NNO donor sets). rsc.orghhu.deresearchgate.net For example, a hydrazone ligand was found to behave as a tridentate ONO donor in a series of transition metal complexes. researchgate.net Similarly, a bis(pyridylhydrazone) ligand acts as a deprotonated tridentate ligand in a tetranuclear copper(II) complex. nih.gov

Other Geometries: The coordination of these ligands can result in various geometries around the metal center, including:

Octahedral: Observed in manganese(II) and cobalt(II) complexes. rsc.orgnih.gov

Distorted Square Planar: Found in a nickel(II) complex. rsc.org

Tetrahedral: Seen in some copper(II) complexes. rasayanjournal.co.in

Pentagonal Bipyramidal: Characterized in a mononuclear manganese(II) complex. nih.gov

Distorted Trigonal-Prismatic: An unusual geometry found in a binuclear manganese(II) complex. rsc.org

The table below summarizes the coordination behavior of some hydrazone ligands.

| Ligand Type | Metal Ion | Coordination Mode | Resulting Geometry |

| Bis(pyridylhydrazone) | Cu(II) | Tridentate | Part of a tetranuclear cluster |

| Bis(pyridylhydrazone) | Zn(II), Hg(II) | Bidentate | Metallamacrocycle |

| Benzoic acid (2-hydroxy-benzylidene)-hydrazide | Ni(II) | Tridentate | Distorted Square Planar |

| Benzoic acid (2-hydroxy-benzylidene)-hydrazide | Co(II) | Tridentate | Distorted Octahedral |

| 4-hydroxy-N'-(pyridin-2-ylmethylene)benzohydrazide | Mn(II) | Tridentate | Octahedral |

| N'-(pyridin-2-ylmethylene)isonicotinohydrazide | Mn(II) | Tridentate | Pentagonal Bipyramidal |

Hydrazone and Hydrazide as Ligands

Hydrazones, formed from the condensation of hydrazides with aldehydes or ketones, are a significant class of ligands in coordination chemistry. researchgate.netijrps.com They possess both amide and azomethine functionalities, providing multiple binding sites. researchgate.net These ligands can coordinate to metal ions in either their neutral (keto) form or their deprotonated (enol) form. uchile.clresearchgate.net The coordination typically involves the carbonyl oxygen, azomethine nitrogen, and often another donor atom from the aldehyde/ketone precursor, leading to the formation of stable five or six-membered chelate rings. researchgate.net

Hydrazide ligands themselves can also coordinate to metal centers. For instance, iron complexes with hydrazido (N₂H₃⁻) ligands have been synthesized, where the ligand can adopt different coordination modes (LX-type or L₂X-type) depending on the coordination environment of the iron center. nih.gov

Redox-Active Ligand Behavior

A particularly interesting aspect of the coordination chemistry of this compound analogues is the potential for redox activity in the ligand itself. rsc.org Hydrazone ligands, especially those with specific structural features, can be oxidized or reduced while coordinated to a metal ion.

This redox non-innocence means the ligand can actively participate in the redox chemistry of the complex, not just acting as a passive scaffold. acs.org For example, a hydrazone ligand bearing a phenalenol group was shown to exist in different oxidation states (anionic radical and dianion) within iron and cobalt complexes. rsc.orgrsc.org This ligand-based redox activity can lead to interesting electronic properties, such as low-energy intervalence charge transfer bands. rsc.orgrsc.org

In some cases, the metal center can facilitate two-electron chemistry at the ligand. acs.org This behavior is crucial in electrocatalytic processes, such as the hydrogen evolution reaction (HER), where the pyridyl aroyl hydrazone ligand has been shown to be the center of the catalytic activity. acs.org The ligand can be reduced, likely at the C=N bond, forming a ligand radical anion, which is a key step in the catalytic cycle. acs.org This highlights the potential to design metal complexes with specific functions by tuning the redox properties of the hydrazone ligand.

Structural Analysis of Coordination Compounds

Crystal Structure Determination

The definitive method for establishing the three-dimensional structure of crystalline coordination compounds is single-crystal X-ray diffraction. nih.gov This powerful analytical technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. libretexts.org For coordination compounds of this compound and its derivatives, X-ray crystallography reveals how the hydrazine moiety binds to the metal center. Coordination can occur through one or both nitrogen atoms, and in more complex derivatives, other functional groups may also participate in binding. mdpi.comscirp.org

For instance, in a nickel(II) complex with a hydrazide analogue, 2-(4-bromophenoxy)acetohydrazide, X-ray analysis showed that the ligand coordinates in a bidentate fashion through the carbonyl oxygen atom and the amine nitrogen atom, resulting in a distorted octahedral geometry around the Ni(II) ion. mdpi.com Similarly, studies on heptacoordinated Mn(II) and Co(II) complexes with ligands derived from carbonohydrazide demonstrated that the ligand acts in a tridentate manner, binding through two nitrogen atoms and one carbonyl oxygen. scirp.org The analysis of these structures also identifies the role of counter-ions and solvent molecules in the crystal packing, as well as the presence of hydrogen-bonding networks that stabilize the supramolecular assembly. scirp.orgbibliotekanauki.pl

The data obtained from crystal structure determination are typically presented in a standardized format, including the crystal system, space group, and unit cell dimensions.

Table 1: Example Crystallographic Data for a Heptacoordinated Mn(II) Coordination Compound Data derived from a representative structure of a complex with a hydrazide-derived ligand. scirp.org

| Parameter | Value |

| Chemical Formula | C16H28Cl4Mn2N10O6 |

| Formula Weight | 784.18 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3751(5) |

| b (Å) | 11.2319(5) |

| c (Å) | 13.6001(6) |

| α (°) | 83.189(2) |

| β (°) | 82.502(2) |

| γ (°) | 72.822(2) |

| Volume (ų) | 1489.13(12) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.750 |

Spectroscopic Signatures of Coordination

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable insights into the metal-ligand bonding in both solid and solution phases. libretexts.orgrsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups of the ligand that are involved in coordination. The binding of a metal ion to the this compound ligand alters the vibrational frequencies of its bonds, leading to characteristic shifts in the IR spectrum. osti.gov

A key indicator of coordination is the shift in the N-H stretching vibrations, which typically appear in the 3200-3400 cm⁻¹ region for a free hydrazine derivative. mdpi.com Upon coordination of the nitrogen atom to a metal, the N-H bond is weakened, causing the stretching frequency to shift to a lower wavenumber (a redshift). The magnitude of this shift can provide information about the strength of the metal-nitrogen bond.

For derivatives containing other donor groups, such as a carbonyl (C=O) group, a significant redshift of the ν(C=O) band is a clear indication of its participation in coordination. For example, in a Ni(II) complex, the carbonyl stretching band was observed to shift to a lower frequency by 45 cm⁻¹ compared to the free ligand. mdpi.com Furthermore, the formation of new, low-frequency bands, typically below 600 cm⁻¹, can be assigned to metal-ligand vibrations, such as ν(M-N) and ν(M-O), providing direct evidence of coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for characterizing the structure of diamagnetic coordination compounds in solution. numberanalytics.com The chemical shifts of the protons and carbon atoms in the propyl group of this compound are sensitive to the electronic environment. Upon coordination to a metal center, the electron density around the ligand is redistributed, leading to changes in the chemical shifts of nearby nuclei.

For the this compound ligand, the protons on the carbon adjacent to the hydrazine nitrogen (the α-protons) and the N-H protons are most affected. Their signals often shift downfield upon coordination due to the electron-withdrawing effect of the metal cation. By comparing the NMR spectrum of the complex with that of the free ligand, one can deduce the binding mode. For example, ¹H NMR data for this compound oxalate (B1200264) shows signals for the propyl chain protons between δ 0.9–1.7 ppm and hydrazine protons between δ 2.5–3.5 ppm, which serve as a reference for the uncoordinated state.

Table 2: Key Spectroscopic Shifts Indicating this compound Coordination Illustrative data based on typical observations for hydrazine and its derivatives. mdpi.com

| Spectroscopic Technique | Feature | Free Ligand (Approx. Value) | Coordinated Ligand (Typical Shift) |

| IR Spectroscopy | ν(N-H) stretch | ~3300 cm⁻¹ | Shift to lower frequency (redshift) |

| ν(C=O) stretch* | ~1698 cm⁻¹ | Significant shift to lower frequency (e.g., by ~45 cm⁻¹) mdpi.com | |

| Metal-Ligand stretches | Not present | Appearance of new bands, e.g., ν(M-N) at ~424 cm⁻¹, ν(M-O) at ~504 cm⁻¹ mdpi.com | |

| ¹H NMR Spectroscopy | α-CH₂ protons | ~2.9 ppm | Downfield shift |

| N-H protons | ~4.1 ppm | Downfield shift and potential broadening | |

| ¹³C NMR Spectroscopy | α-Carbon | Varies | Shift upon coordination |

*Note: The ν(C=O) stretch is relevant for this compound analogues containing a carbonyl group.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of molecules. Methods like Density Functional Theory (DFT) and its time-dependent variant have become standard tools for predicting molecular geometries, energies, and spectra with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It has been applied to study complex derivatives of propylhydrazine to understand their structure and stability. For instance, theoretical calculations on S-Propyl (E)-2-(1,1-Dioxido-2-Propylbenzo[d]Isothiazol-3(2H)-ylidene)-1-Propylhydrazine-1-Carbothioate have been performed using the Gaussian16 software package. researchgate.net

In these studies, the molecular geometry was optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. researchgate.netpsu.edu This level of theory has proven effective for comparing theoretical structural parameters with experimental data obtained from X-ray diffraction, showing good agreement. researchgate.net DFT calculations are also employed to explore reaction mechanisms, such as in the synthesis of hydrazones, by mapping out the energy profiles of possible reaction pathways. nanochemres.org Furthermore, DFT has been used to study the corrosion inhibition properties of hydrazine (B178648) and its derivatives on metal surfaces. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net It is a primary computational method for calculating vertical excitation energies and oscillator strengths, which correspond to the peaks in electronic absorption spectra. researchgate.net

While specific TD-DFT studies on the simple this compound molecule are not widely documented, the methodology is frequently applied to hydrazine derivatives to understand their optical properties. For example, TD-DFT calculations have been used to elucidate the sensing mechanism of chemosensors upon reaction with hydrazine, with the results showing good agreement with experimental UV-vis spectra. nanochemres.org In studies of new materials for solar cell applications, TD-DFT simulations using the CAM-B3LYP functional have been employed to predict the absorption spectra and excitation energies of various hydrazine-based dyes. These calculations provide crucial insights into the electronic transitions, such as HOMO-LUMO transitions, that dictate the optical and electronic behavior of these molecules. The computed data for various hydrazone derivatives consistently demonstrate the utility of TD-DFT in predicting electronic properties. tandfonline.com

| Molecule/System | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Transition | Reference |

|---|---|---|---|---|---|

| PBF2 Sensor | 2.51 | 495 | 0.88 | HOMO → LUMO (98%) | nanochemres.org |

| PBF2-NH₂ Product | 2.79 | 447 | 0.83 | HOMO → LUMO | nanochemres.org |

| Hydrazone Dye (D3) | 3.20 | 387.84 | 0.625 | HOMO → LUMO | |

| Hydrazone Dye (D4) | 3.47 | 357.24 | 0.745 | HOMO → LUMO | |

| [ZnL(NCS)(H₂O)] Complex | 3.08 | ~403 | - | Intraligand π→π* | tandfonline.com |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for defining chemical concepts such as atoms and chemical bonds based on the topology of the electron density. This analysis is used to characterize the nature of both covalent and non-covalent interactions within a molecular system.

QTAIM has been instrumental in studying the intermolecular interactions that stabilize the crystal structures of this compound derivatives. researchgate.netpsu.edu In the analysis of S-Propyl (E)-2-(1,1-Dioxido-2-Propylbenzo[d]Isothiazol-3(2H)-ylidene)-1-Propylhydrazine-1-Carbothioate, QTAIM was used alongside other methods to evaluate the strength and nature of non-covalent interactions. researchgate.netpsu.edu This approach, combined with a molecular electrostatic potential (MEP) surface analysis, energetically confirmed the existence of specific weak interactions, including C-H···O contacts. researchgate.netpsu.edu QTAIM is also applied to explore the evolution of chemical bonds during reactions, as demonstrated in studies of the reduction of Np(VI) by various hydrazine derivatives.

Molecular Dynamics and Reaction Dynamics Simulations

Molecular dynamics (MD) and reaction dynamics (RD) simulations are computational techniques used to study the physical movements and chemical reactions of atoms and molecules over time. These simulations provide detailed, time-resolved information about complex chemical processes.

Reactive dynamics simulations using the ReaxFF reactive force field have been performed to investigate the thermal decomposition of bulk hydrazine (N₂H₄) and monomethyl-hydrazine. tandfonline.com These studies reveal detailed reaction mechanisms and the formation of key intermediates like N₂H₃, N₂H₂, and NH₂. tandfonline.com The simulations showed that at lower temperatures, the primary decomposition product is NH₃, while at higher temperatures, H₂ and N₂ are the dominant initial products. tandfonline.com Such simulations are crucial for understanding the reaction kinetics and pathways of hydrazine-based fuels under various conditions. Additionally, related computational fluid dynamics (CFD) studies have been used to validate experimental data and analyze mixing phenomena during the catalytic decomposition of hydrous hydrazine in reactors.

Intermolecular Interaction Analysis

The study of intermolecular interactions is essential for understanding how molecules assemble in the solid state and in solution. Computational methods are particularly adept at identifying and quantifying weak non-covalent interactions that are difficult to probe experimentally.

Weak hydrogen bonds, such as C-H···O interactions, play a significant role in determining the crystal packing of organic molecules. researchgate.net The crystal structure of S-Propyl (E)-2-(1,1-Dioxido-2-Propylbenzo[d]Isothiazol-3(2H)-ylidene)-1-Propylhydrazine-1-Carbothioate is stabilized by such weak interactions. researchgate.netpsu.edu

Pi-Stacking Interactions (C-H...π)

Computational analyses have been instrumental in identifying and quantifying C-H...π interactions in complex molecules incorporating a this compound group. In a study of S-Propyl (E)-2-(1,1-Dioxido-2-Propylbenzo[d]Isothiazol-3(2H)-ylidene)-1-Propylhydrazine-1-Carbothioate, weak C-H...π interactions were found to contribute to the stabilization of the crystal packing. researchgate.netdntb.gov.ua These interactions involve hydrogen atoms from alkyl groups acting as donors to the π-system of a benzene (B151609) ring. researchgate.net

Table 1: Geometric and Energetic Parameters of C-H...π Interactions in a this compound Derivative| Interaction Type | Donor Atom | Acceptor | H...Cg Distance (Å) | Pixel Interaction Energy (kJ/mol) |

|---|---|---|---|---|

| C-H...π | C4-H8A | Benzene Ring (Cg2) | 2.829 | -64.3 |

| C-H...π | C13-H13A | Benzene Ring (Cg2) | 3.05 | Data Not Specified |

Note: Data extracted from studies on S-Propyl (E)-2-(1,1-Dioxido-2-Propylbenzo[d]Isothiazol-3(2H)-ylidene)-1-Propylhydrazine-1-Carbothioate.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBzTh_kU3_02Hm3a3tdcFC5wjdFfnG23evZxYSu_3n3PS45QxlBKxLOW2Jui3Xrj9ZlA151WdNJUEGgGzyguU8Z8x-5BFIcSH6o1qoHw7ksMMXz5XWqMY_iA7wfsYLMiruhF6Rgkv19TGeF9VegZ6L0bqdvSY2PHvCi3NMZlIHRZxsGxECtrkLJs8x8cFSmlIG9ENLCotwd0hXRz0jGf3iHBYALtgTayIGXSSbaJ3pFv8Cv6WlFeqP6hMK6kdkCXvbVrn19zjHIVMDskoBsExWaOIoN_-x4GlpBb2g4pUY2Al-olCUklF7Mbr9UDffQQ5r-NwZYauNMQNIEwIobvuUHk_Qo_2D_HDJQq3TR9ncYtJMKIGgcTMLNSuSaYuwtLeZX-0A5UNRYU5L19PyyGXxZdogrHFN)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7UXv9Rko2S7xmuUNFtdOLLxqZI0GaRrkpHC-3K4yesubf3VDCJ7xWJVbf9x8ZqvK0slza9nqUNPrQ16W888OCEzq7Qv3EatcXPsxJLSSXWqrDN3Wioich1Jeem2FK5qZAAUORsGBnS2OBNbM8FuCUI1oX-VQifd-87R0M5u2t5yHV2Mh0N1aWXzA6rXgjW6cfTvMIjQRWkcmSL-Bk4x78_H3iUF6T7nzxCd21JDaB72fwdZa2WbbJqUMs2tx04uUn9iNpSxXH1fcU8gNgtcLQw0nxNYRFBU3TJy7tBUXgXsLKGS3YykyucMC--44EHmbuvUAFSTMV-83vygHyw1IAqZuQcjl40gsHZD4f5AFBFWYlQ1JLDZ315_RyTlH8NdGLP6TwIs_rdemD71B6FcGyTLjkySIvsdONeIjwp_7JFUteHFqKHl7oQ45aJvohzf1FOEriaKy7uVuny9okbGptC799J_U3OXfGd9rArpcToSHO_d8rYHBe9XVz6RbL4HyLDBoQns8sGC8lssA45DMzJ9sbo6_t2_nIMfrb6gR6ga8dexZiOHW_DjVngkuUzU9afHQla5lKAjJUGBPNr188jsMgV85W8-mN9t_PWQn5FFWQ7XVbSoUh4rwGIaMoLEjKeqkpL6HBKIZqWCZL3sSv1YcmeuxFLWPOc8SAg5RT9zAory1YKHLOYns432ahcc46MOCciALk2Ei1lXioydNVOKn7Bzo9BZZgA9fMxk-CUj7hbs5Svhg-DlJ8Viv5SOlofQ%3D%3D)] Pixel energies represent the sum of Coulombic, polarization, dispersion, and repulsion energies.Energy Framework Analysis

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice, providing a topological understanding of the crystal's stability. rasayanjournal.co.in This method has been applied to this compound-containing compounds to deconstruct the 3D topology of their interactions. researchgate.netdntb.gov.ua

For the crystal structure of S-Propyl (E)-2-(1,1-Dioxido-2-Propylbenzo[d]Isothiazol-3(2H)-ylidene)-1-Propylhydrazine-1-Carbothioate, energy framework diagrams were constructed using interaction energy values calculated with the ce-B3LYP/6-31G(d,p) energy model in CrystalExplorer. researchgate.net The analysis revealed that dispersion energy is the most significant contributor to the stabilization of the crystal packing, dominating over other energy components like electrostatic, polarization, and repulsion energies. researchgate.netresearchgate.net This finding is consistent with a crystal packing structure that is primarily governed by weak intermolecular forces. dntb.gov.ua The framework is visualized as cylinders connecting the centroids of interacting molecule pairs, where the cylinder radius is proportional to the magnitude of the interaction energy, providing a clear map of the dominant stabilizing forces. rasayanjournal.co.in

Table 2: Energy Framework Components for a this compound Derivative| Energy Component | Description | Dominance in this compound Derivative |

|---|---|---|

| Dispersion (Edisp) | Arises from instantaneous fluctuations in electron density. | Dominant component, crucial for stabilization via weak interactions. researchgate.net |

| Electrostatic (Eele) | Coulombic interactions between permanent multipoles. | Less dominant than dispersion but comparable in C-H...O contacts. researchgate.net |

| Polarization (Epol) | Inductive effects from molecular charge distribution distortion. | Contributes to the total interaction energy. |

| Repulsion (Erep) | Pauli exclusion principle-based short-range repulsion. | Contributes to the total interaction energy. |

Source: Findings from energy framework analysis on a this compound-containing compound.[ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEBzTh_kU3_02Hm3a3tdcFC5wjdFfnG23evZxYSu_3n3PS45QxlBKxLOW2Jui3Xrj9ZlA151WdNJUEGgGzyguU8Z8x-5BFIcSH6o1qoHw7ksMMXz5XWqMY_iA7wfsYLMiruhF6Rgkv19TGeF9VegZ6L0bqdvSY2PHvCi3NMZlIHRZxsGxECtrkLJs8x8cFSmlIG9ENLCotwd0hXRz0jGf3iHBYALtgTayIGXSSbaJ3pFv8Cv6WlFeqP6hMK6kdkCXvbVrn19zjHIVMDskoBsExWaOIoN_-x4GlpBb2g4pUY2Al-olCUklF7Mbr9UDffQQ5r-NwZYauNMQNIEwIobvuUHk_Qo_2D_HDJQq3TR9ncYtJMKIGgcTMLNSuSaYuwtLeZX-0A5UNRYU5L19PyyGXxZdogrHFN)][ researchgate.net(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7UXv9Rko2S7xmuUNFtdOLLxqZI0GaRrkpHC-3K4yesubf3VDCJ7xWJVbf9x8ZqvK0slza9nqUNPrQ16W888OCEzq7Qv3EatcXPsxJLSSXWqrDN3Wioich1Jeem2FK5qZAAUORsGBnS2OBNbM8FuCUI1oX-VQifd-87R0M5u2t5yHV2Mh0N1aWXzA6rXgjW6cfTvMIjQRWkcmSL-Bk4x78_H3iUF6T7nzxCd21JDaB72fwdZa2WbbJqUMs2tx04uUn9iNpSxXH1fcU8gNgtcLQw0nxNYRFBU3TJy7tBUXgXsLKGS3YykyucMC--44EHmbuvUAFSTMV-83vygHyw1IAqZuQcjl40gsHZD4f5AFBFWYlQ1JLDZ315_RyTlH8NdGLP6TwIs_rdemD71B6FcGyTLjkySIvsdONeIjwp_7JFUteHFqKHl7oQ45aJvohzf1FOEriaKy7uVuny9okbGptC799J_U3OXfGd9rArpcToSHO_d8rYHBe9XVz6RbL4HyLDBoQns8sGC8lssA45DMzJ9sbo6_t2_nIMfrb6gR6ga8dexZiOHW_DjVngkuUzU9afHQla5lKAjJUGBPNr188jsMgV85W8-mN9t_PWQn5FFWQ7XVbSoUh4rwGIaMoLEjKeqkpL6HBKIZqWCZL3sSv1YcmeuxFLWPOc8SAg5RT9zAory1YKHLOYns432ahcc46MOCciALk2Ei1lXioydNVOKn7Bzo9BZZgA9fMxk-CUj7hbs5Svhg-DlJ8Viv5SOlofQ%3D%3D)]Computational Catalyst Design

While specific applications of advanced computational catalyst design methods directly for this compound are not extensively documented in the reviewed literature, the principles of these techniques are broadly applicable in modern chemistry for accelerating the discovery of new catalysts.

Virtual Ligand-Assisted (VLA) Screening

Virtual Ligand-Assisted (VLA) screening is an in silico strategy designed to streamline the process of identifying optimal ligands for transition metal catalysts. hokudai.ac.jpchemrxiv.org This method circumvents the time-consuming and resource-intensive nature of experimental trial-and-error by using "virtual ligands" in quantum chemical calculations. hokudai.ac.jpchemrxiv.org A virtual ligand is a computational dummy that mimics the essential properties of a real ligand but is defined by a few tunable parameters, typically representing steric and electronic effects. chemrxiv.orgchemrxiv.org

The VLA screening process involves systematically varying these parameters to map out their influence on the energy profile of a catalytic reaction. chemrxiv.org This allows researchers to create a "contour map" that identifies the ideal combination of steric and electronic properties for maximum catalytic activity or selectivity. hokudai.ac.jp By narrowing down the vast chemical space of potential ligands to a smaller, more promising region, chemists can focus their experimental efforts on synthesizing and testing only those real ligands that possess the desired characteristics. hokudai.ac.jp This approach not only accelerates the optimization of known catalytic systems but also holds the potential to uncover unconventional ligand structures that might not be discovered through chemical intuition alone. hokudai.ac.jp

Prediction of Steric and Electronic Parameters

The prediction of steric and electronic parameters is a cornerstone of computational catalyst design, including the VLA screening method. hokudai.ac.jp For a given ligand, these parameters quantify its spatial bulk and its electron-donating or -withdrawing capabilities, which are critical determinants of a catalyst's performance.

Electronic Parameters: These are often predicted using quantum chemical calculations to determine properties like the Highest Occupied Molecular Orbital (HOMO) energy or the charge on a specific atom (e.g., Hirshfeld charge). nih.gov In the context of VLA, the electronic effect of a virtual ligand can be modeled and tuned to understand its impact on the reaction. chemrxiv.orgchemrxiv.org

Steric Parameters: These describe the size and shape of a ligand. While classic examples include the Tolman cone angle for phosphine (B1218219) ligands, modern computational methods can derive more sophisticated steric descriptors. In VLA screening, the steric effect of a ligand is simplified into a single, tunable parameter, allowing for an efficient exploration of its influence on the catalyst's transition states. hokudai.ac.jp

Machine learning models are increasingly used to predict such parameters, correlating them with reactivity. nih.gov For instance, models can be trained to predict nucleophilicity based on a series of calculated electronic and steric descriptors. nih.gov The accurate prediction of these fundamental parameters is essential for building reliable computational models that can guide the rational design of new and improved catalysts. hokudai.ac.jp

Emerging Research Avenues and Future Perspectives

Development of Novel Propylhydrazine-Based Materials

The unique chemical properties of the this compound moiety, particularly its reactivity and capacity for hydrogen bonding, make it a valuable building block for the synthesis of advanced materials. ontosight.ai Research is increasingly focused on incorporating this compound derivatives into polymeric structures and functionalized surfaces to create materials with tailored properties.

Derivatives such as N-n-propyl-N-formylhydrazine are being explored for their role in the synthesis of novel polymers. ontosight.ai The hydrazine (B178648) group's ability to react with compounds like carbonyls allows for the formation of diverse polymer backbones and cross-linked networks. ontosight.ai Another promising area involves the use of this compound analogues, such as (prop-2-yn-1-yl)hydrazine, as precursors for bioorthogonal probes. These probes are instrumental in materials science for developing functionalized surfaces and specialized coatings. The industrial utility of this compound extends to its use in producing various chemicals and materials, including applications in the agrochemical and polymer sectors.

Table 1: this compound Derivatives in Materials Science

| Derivative/Precursor | Potential Material Application | Relevant Chemical Feature | Reference(s) |

|---|---|---|---|

| N-n-Propyl-N-formylhydrazine | Synthesis of novel polymers | Reactivity with carbonyl compounds to form hydrazones | ontosight.ai |